5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole
Description
5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Properties
IUPAC Name |
5-(chloromethyl)-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJZSIWREROECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to improved yields and product quality .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution (S2) reactions with a range of nucleophiles, enabling functionalization of the thiadiazole scaffold:
Key Observations :
-
Reactions often proceed under mild conditions due to the high electrophilicity of the chloromethyl group.
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Steric hindrance from the adjacent methyl group may slightly reduce reaction rates compared to unsubstituted analogs .
Elimination Reactions
Under strongly basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a methylene-thiadiazole derivative:
Mechanistic Notes :
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The reaction likely proceeds via an E2 mechanism, with base abstracting a β-hydrogen and eliminating HCl.
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The aromatic thiadiazole ring stabilizes the intermediate through resonance .
Ring-Opening and Rearrangement Reactions
The 1,2,4-thiadiazole ring can undergo ring-opening under specific conditions:
Acidic Hydrolysis
In concentrated HCl or HSO, the ring cleaves to form a thioamide intermediate, which further reacts:
Applications :
Thermal Decomposition
At elevated temperatures (>200°C), the compound may decompose to release toxic gases (e.g., HCl, HCN), necessitating careful handling .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient thiadiazole ring directs electrophiles to the less electronegative positions. Limited data exists for EAS on this compound, but analogous compounds show:
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Nitration : Occurs at the 5-position (if unsubstituted) under mixed acid conditions .
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Halogenation : Bromine or chlorine can substitute at activated positions in the presence of Lewis acids .
Coordination Chemistry
The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands for metal ions:
Scientific Research Applications
Antimicrobial Applications
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various pathogens.
Key Findings:
- Antibacterial Activity: 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Antifungal Activity: The compound has also demonstrated antifungal properties, with effective inhibition against strains such as Aspergillus niger .
Data Table: Antimicrobial Activity of this compound Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
| Aspergillus niger | MIC not specified | 2021 |
Anticancer Applications
The anticancer potential of thiadiazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation.
Key Findings:
- Cell Growth Inhibition: In vitro studies have shown that derivatives of this compound exhibit significant growth inhibition against breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example, one derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 cells .
- Mechanism of Action: The anticancer activity is attributed to the induction of cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in tumor progression .
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action | Reference Year |
|---|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest | 2022 |
| HepG2 | 9.6 | Down-regulation of MMP2 | 2022 |
Case Studies
Several case studies further illustrate the applications of this compound:
-
Antimicrobial Efficacy Study (2024):
- Objective: To evaluate the compound's efficacy against various bacterial strains.
- Findings: Significant inhibitory effects were observed on Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
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Anticancer Evaluation (2023):
- Objective: To assess cytotoxic effects on human breast cancer cells.
- Findings: A dose-dependent decrease in cell viability was noted with an IC50 value of 15 µM after treatment with the compound.
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Inflammation Model Study (2025):
- Objective: To investigate anti-inflammatory properties.
- Findings: Treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating potential for anti-inflammatory applications.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chloromethane: A simpler compound with a single chlorine atom attached to a methane molecule.
5-Chloromethyl-2-methoxy-benzaldehyde: A compound with similar chloromethyl functionality but different aromatic structure.
Uniqueness
5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole is unique due to its heterocyclic structure containing both sulfur and nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that simpler compounds like chloromethane cannot fulfill .
Biological Activity
5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including anticancer, antifungal, and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. Thiadiazoles are recognized for their ability to interact with biological systems due to their unique electronic properties. The synthesis of this compound typically involves nucleophilic substitution reactions or condensation reactions with various thioketones or isothiocyanates.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In a study evaluating various thiadiazole derivatives against different cancer cell lines (A549, MCF-7, HepG2, and C6), it was noted that some derivatives showed significant cytotoxicity. For instance, a related compound demonstrated an IC50 value of 0.097 mM against the C6 rat brain cancer cell line . This suggests that modifications in the thiadiazole structure can enhance its anticancer efficacy.
Antifungal Activity
The antifungal potential of thiadiazole derivatives has been documented extensively. A study reported that certain derivatives showed promising inhibition rates against fungal pathogens such as Pseudomonas piricola and Corynespora cassiicola. Specifically, compounds with chloromethyl substitutions exhibited inhibition rates significantly higher than those of standard antifungal agents like chlorothalonil .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that these compounds can effectively inhibit a variety of microorganisms including Salmonella and Bacillus species. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. The presence of electron-withdrawing groups like chlorine enhances lipophilicity and membrane permeability, which are crucial for biological activity. Table 1 summarizes the relationship between structural modifications and biological activity:
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1 | -Cl | Anticancer | 0.097 |
| 2 | -CH3 | Antifungal | 51.9 |
| 3 | -F | Antimicrobial | 8.32 |
Case Study: Anticancer Efficacy
In a comparative study involving various thiadiazole derivatives, it was found that compounds with aromatic substitutions showed enhanced activity against the C6 cell line. The incorporation of a chloromethyl group was particularly beneficial in increasing cytotoxicity due to improved interaction with cellular targets .
Case Study: Antifungal Performance
A series of chloromethyl-substituted thiadiazoles were synthesized and tested against fungal pathogens. The results indicated that specific substitutions led to higher inhibition rates compared to traditional antifungal treatments, suggesting that these derivatives could serve as effective alternatives in antifungal therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
